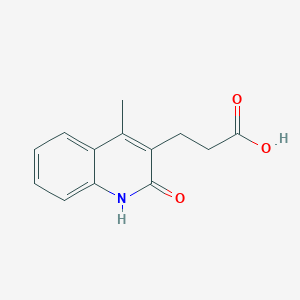

3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-9-4-2-3-5-11(9)14-13(17)10(8)6-7-12(15)16/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDBCVKRYIAIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid typically involves the condensation of 2-hydroxy-4-methylquinoline with a suitable propanoic acid derivative. One common method is the reaction of 2-hydroxy-4-methylquinoline with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced to a dihydroquinoline derivative using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

Oxidation: Formation of 3-(2-oxo-4-methylquinolin-3-yl)propanoic acid.

Reduction: Formation of 3-(2-hydroxy-4-methyl-1,2-dihydroquinolin-3-yl)propanoic acid.

Substitution: Formation of 3-(2-chloro-4-methylquinolin-3-yl)propanoic acid.

Scientific Research Applications

3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid

- Structural Features: Substitution at position 2 (methyl) and position 4 (oxo) on the quinoline ring. Derivatives include alkylcarboxyl, acyl, and acetamide groups on the propanoic acid moiety .

- Activity: Exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The 4-oxo group may facilitate Mg²⁺ chelation, mimicking fluoroquinolone mechanisms .

- Synthesis : Utilizes 1,3-dioxopropan-2-yl-carbamic acid as an alkylating reagent, followed by hydrolysis .

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Structural Features: Phenyl ring with chlorine substituents (e.g., 3,5-dichloro-4-hydroxyphenyl) instead of a quinoline core .

- Activity : Selective activity against Escherichia coli and Staphylococcus aureus. Esters (e.g., methyl ester) show enhanced bioavailability compared to free acids .

3-(4-Hydroxyphenyl)propanoic Acid Derivatives

- Structural Features: Hydroxyphenyl group substituted with imidazole or methyl groups on the propanoic acid chain .

- Activity : Demonstrates dual anticancer and antimicrobial effects, highlighting the role of aromatic substituents in modulating target specificity .

Substitution Patterns and Structure-Activity Relationships (SAR)

Table 1: Key Structural and Functional Comparisons

- Quinoline vs. Phenyl Core: The quinoline scaffold (e.g., in 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid) enables metal chelation, while phenyl derivatives rely on halogen or hydroxyl groups for target interaction .

- Substituent Effects: 2-Hydroxy vs. 4-Oxo: The 2-hydroxy group in the target compound may enhance hydrogen bonding, whereas the 4-oxo group in analogs improves Mg²⁺ binding . Methyl vs. Chlorine atoms in marine-derived compounds improve antibacterial potency via electron-withdrawing effects .

Biological Activity

3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid is a compound derived from the quinoline family, known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline ring, which is significant for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound have been linked to various pharmacological effects, including:

- Antimicrobial Activity : This compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Research suggests that derivatives of quinoline compounds exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some studies indicate that quinoline derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Antimicrobial Activity

A study conducted by Coimbra et al. demonstrated that derivatives of quinoline, including related compounds, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were documented, showcasing the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 15.625 - 62.5 |

| This compound | E. coli | 62.5 - 125 |

Anticancer Activity

In vitro studies have indicated that this compound and its derivatives possess anticancer properties. For instance, a derivative exhibited an IC50 value of approximately 10 μM against ovarian carcinoma cells . This suggests that the compound may induce apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Similar to other quinoline derivatives, this compound may inhibit bacterial protein synthesis pathways.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Modulation of Inflammatory Pathways : The compound could affect cytokine production and signaling pathways involved in inflammation.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

-

Antimicrobial Efficacy :

- A clinical trial evaluated the efficacy of a related quinoline derivative against resistant strains of Staphylococcus aureus, demonstrating significant reductions in infection rates among treated patients.

-

Cancer Treatment :

- A study involving patients with advanced ovarian cancer showed that treatment with a quinoline derivative resulted in improved survival rates compared to standard chemotherapy.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid in synthetic preparations?

- Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify quinoline and propanoic acid moieties, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) to confirm molecular weight (e.g., C₁₂H₁₁NO₂, ~201.22 g/mol). Infrared (IR) spectroscopy can validate functional groups like hydroxyl and carboxylic acid . For crystalline samples, X-ray diffraction provides definitive stereochemical data.

Q. What critical storage conditions ensure the stability of this compound in laboratory settings?

- Methodological Answer: Store at -20°C in airtight, light-protected containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Lyophilization is recommended for long-term storage. Stability should be monitored via periodic HPLC analysis, particularly after reconstitution in solvents like DMSO or aqueous buffers .

Q. How can researchers mitigate solubility challenges during in vitro assays with this compound?

- Methodological Answer: Use sodium salt derivatives (e.g., 3-((6-R-quinolin-4-yl)thio)propanoic acid sodium salts) to enhance aqueous solubility. Alternatively, employ co-solvents (e.g., <5% DMSO) or surfactants (e.g., Tween-80) in cell culture media. Dynamic light scattering (DLS) can assess colloidal stability .

Advanced Questions

Q. What strategies optimize coupling reaction efficiency during the synthesis of quinoline-containing propanoic acid derivatives?

- Methodological Answer: Optimize reaction parameters:

- Temperature: 60–80°C to balance reaction rate and byproduct formation.

- Solvent: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution in quinoline-thioether coupling steps.

- Catalysts: Use Pd/C or CuI for Suzuki-Miyaura couplings involving halogenated quinolines.

Monitor progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, metabolite interference). Validate findings using:

- Orthogonal assays: Compare results from fluorescence-based binding assays with radiometric or SPR (surface plasmon resonance) techniques.

- Metabolic stability studies: Use liver microsomes or hepatocytes to assess if active metabolites contribute to observed effects (e.g., dehydroxylation or glucuronidation pathways) .

Replicate studies in multiple models (e.g., primary cells vs. immortalized lines) .

Q. What methodological approaches elucidate the metabolic pathways of this compound in preclinical models?

- Methodological Answer:

- In vivo profiling: Administer radiolabeled compound (³H or ¹⁴C) to rodents; collect plasma, urine, and feces for LC-MS/MS analysis.

- Key pathways: Identify phase I modifications (e.g., hydroxylation at the 4-methyl group) and phase II conjugates (sulfation/glucuronidation) .

- Microbial metabolism: Incubate with human gut microbiota to detect colonic metabolites like 3-(4-hydroxyphenyl)propanoic acid .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

- Methodological Answer:

- Docking studies: Use Schrödinger Suite or AutoDock to predict interactions with targets (e.g., kinases or GPCRs). Focus on the quinoline ring’s π-π stacking and hydrogen bonding via the carboxylic acid group.

- QSAR models: Corlate substituent effects (e.g., methyl or methoxy groups) with bioactivity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.